molecular formula C8H14F2N2O2 B1492959 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2091633-37-1

2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1492959
CAS No.: 2091633-37-1
M. Wt: 208.21 g/mol
InChI Key: BUSJQHHZQPCELS-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O2 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound’s interactions with biomolecules are influenced by steric factors, leading to different biological profiles depending on the spatial orientation of substituents .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereogenic carbons and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins, leading to different biological profiles . These interactions result in the modulation of various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity contributes to its stability, allowing for sustained interactions with biomolecules

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. The compound’s interactions with enantioselective proteins and its stereogenic carbons play a role in determining its biological activity at different dosages . Detailed studies are required to establish safe and effective dosage ranges for this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its metabolic activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s non-planarity and stereogenic carbons contribute to its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules

Properties

IUPAC Name

2-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O2/c1-14-4-6-2-8(9,10)5-12(6)7(13)3-11/h6H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSJQHHZQPCELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C(=O)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one

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